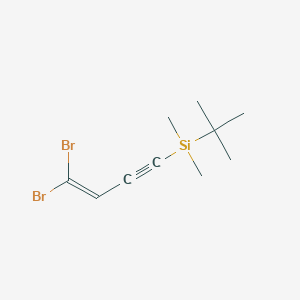
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: is a chemical compound that contains a tert-butyl group, two bromine atoms, and a dimethylsilane group attached to a but-3-en-1-yn-1-yl chain
Vorbereitungsmethoden
The synthesis of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Reaction Conditions: The key steps include the Vilsmeier formylation, reduction with sodium borohydride in methanol, and protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Industrial Production: Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound contains an iodine atom instead of bromine and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar enyne structure but includes an indole moiety, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
920283-01-8 |
|---|---|
Molekularformel |
C10H16Br2Si |
Molekulargewicht |
324.13 g/mol |
IUPAC-Name |
tert-butyl-(4,4-dibromobut-3-en-1-ynyl)-dimethylsilane |
InChI |
InChI=1S/C10H16Br2Si/c1-10(2,3)13(4,5)8-6-7-9(11)12/h7H,1-5H3 |
InChI-Schlüssel |
YXTQZAZJIGSQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C#CC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


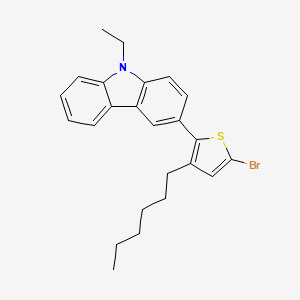


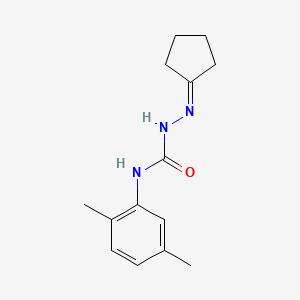

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
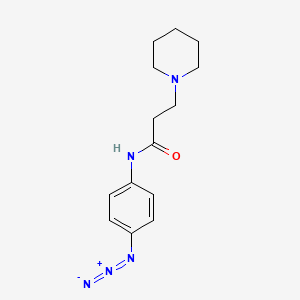
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
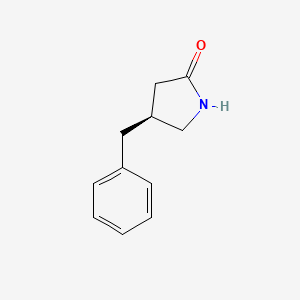
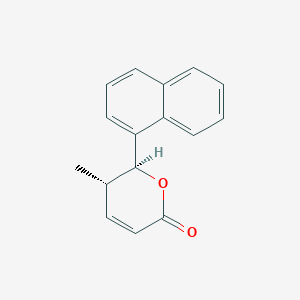


![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
